3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde
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Overview
Description
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is characterized by the presence of a benzaldehyde group substituted with two methyl groups and a pyridin-2-ylmethoxy group. This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with pyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridin-2-ylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is utilized in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridin-2-ylmethoxy group may also interact with specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-hydroxybenzaldehyde: Lacks the pyridin-2-ylmethoxy group.
4-(Pyridin-2-ylmethoxy)benzaldehyde: Lacks the methyl groups on the benzene ring.
3,5-Dimethylbenzaldehyde: Lacks the pyridin-2-ylmethoxy group.
Uniqueness
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridin-2-ylmethoxy group and the methyl groups on the benzene ring differentiates it from other similar compounds and contributes to its specific applications in research .
Properties
IUPAC Name |
3,5-dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-7-13(9-17)8-12(2)15(11)18-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPVICBWDOSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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